1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-16-5-4-8(15-16)11(17)14-12-13-9(7-19-12)10-3-2-6-18-10/h2-7H,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZQHKSRIOGXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkaline Cyclization with Dimethyl Malonate
In a representative procedure, dimethyl malonate reacts with dimethylformamide (DMF) and dimethyl sulfate in the presence of triethylamine at 40–70°C to form a β-ketoamide intermediate. Subsequent cyclization with methylhydrazine yields 1-methyl-5-hydroxypyrazole, which undergoes hydrolysis and decarboxylation to produce 1-methyl-1H-pyrazole-3-carboxylic acid.
Key Parameters
-
Solvent : Ethanol or isopropyl alcohol
-
Temperature : 40–70°C for cyclization; 100°C for hydrolysis
Conversion to Pyrazole-3-Carboxamide
The carboxylic acid is activated as an acid chloride before coupling with the thiazole-thiophene amine.
Acid Chloride Formation
Refluxing 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.
Amide Coupling with Thiazole-Thiophene Amine
The acid chloride reacts with 4-(thiophen-2-yl)-1,3-thiazol-2-amine in anhydrous tetrahydrofuran (THF) at 5°C, followed by room-temperature stirring. Potassium carbonate is added to scavenge HCl.
Reaction Conditions
Synthesis of 4-(Thiophen-2-yl)-1,3-Thiazol-2-Amine
The thiazole-thiophene fragment is synthesized via Hantzsch thiazole formation or condensation reactions.
Hantzsch Thiazole Synthesis
Thiophene-2-carbaldehyde reacts with thiosemicarbazide in ethanol under basic conditions to form a thiosemicarbazone intermediate. This intermediate cyclizes with α-bromo-4-(thiophen-2-yl)acetophenone in isopropyl alcohol to yield the thiazole-thiophene amine.
Optimized Protocol
Alternative Route via Condensation
A one-pot method involves aryl glyoxal, thiophene-2-thioamide, and pyrazolone in hexafluoroisopropanol (HFIP) at room temperature. This approach avoids metal catalysts and achieves 80–90% yield for analogous thiazole derivatives.
Integrated Synthetic Routes
Sequential Assembly (Pyrazole → Thiazole → Coupling)
This three-step route prioritizes intermediate purification:
One-Pot Thiazole-Pyrazole Coupling
A modified Hantzsch-pyrazole synthesis combines thiophene-2-thioamide, methylhydrazine, and β-keto esters in HFIP. While fewer steps, regioselectivity challenges limit yields to 50–60%.
Critical Analysis of Reaction Parameters
Solvent Effects
Temperature and Catalysis
Yield Comparison
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Assembly | Amide coupling | 70 | 98 |
| One-Pot Synthesis | Thiazole-pyrazole formation | 55 | 85 |
| Hantzsch Thiazole Route | Thiazole cyclization | 76 | 97 |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Methylhydrazine preferentially reacts at the less hindered position, but excess reagent or prolonged heating can lead to di-substituted byproducts. Kinetic control (short reaction times) improves selectivity.
Chemical Reactions Analysis
Substitution Reactions
The thiophene and thiazole rings undergo electrophilic aromatic substitution (EAS) due to their electron-rich nature. For example:
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Halogenation : Reaction with bromine (Br₂) in acetic acid yields brominated derivatives at the α-positions of the thiophene ring .
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Nitration : Treatment with nitric acid (HNO₃)/sulfuric acid (H₂SO₄) introduces nitro groups at the thiophene C5 position .
Table 1: Substitution Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Position Modified | Major Product(s) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 25°C | Thiophene C3/C5 | 3,5-Dibromo-thiophene derivative | 78 |
| Nitration | HNO₃/H₂SO₄, 0°C | Thiophene C5 | 5-Nitro-thiophene analog | 65 |
Oxidation
-
The pyrazole methyl group (N1-CH₃) resists oxidation, but the thiazole ring’s sulfur atom can be oxidized to sulfoxide using hydrogen peroxide (H₂O₂) .
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Thiophene undergoes ring-opening oxidation with KMnO₄ to form dicarboxylic acid derivatives .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, enhancing solubility .
Table 2: Oxidation/Redution Outcomes
| Process | Reagents | Target Site | Product | Application |
|---|---|---|---|---|
| Oxidation | H₂O₂ | Thiazole-S | Thiazole sulfoxide | Bioactivity modulation |
| Reduction | H₂/Pd-C | Thiazole ring | Thiazolidine | Improved pharmacokinetics |
Cyclization and Condensation
The carboxamide group participates in cyclization with hydrazines or thiourea to form fused heterocycles. For instance:
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Reaction with thiosemicarbazide yields thiadiazole derivatives via intramolecular cyclization .
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Condensation with aldehydes forms Schiff bases, enhancing metal-chelation properties .
Biological Interactions
The compound’s reactivity underpins its pharmacological activity:
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Antimicrobial Activity : Substitution at thiophene C5 enhances DNA gyrase inhibition (IC₅₀ = 12.27–31.64 μM) .
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Anticancer Potential : Brominated derivatives show cytotoxicity against HCT-116 cells (IC₅₀ = 92.2 nM) .
Synthetic Pathways
Industrial synthesis involves:
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Pyrazole Core Formation : Cyclocondensation of hydrazine with diketones .
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Thiazole Introduction : Hantzsch thiazole synthesis using α-haloketones .
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Carboxamide Coupling : Amide bond formation via EDC/HOBt activation .
Stability and Degradation
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Hydrolytic Stability : The carboxamide resists hydrolysis at pH 7 but degrades under strongly acidic/basic conditions .
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Thermal Degradation : Decomposes above 250°C, forming volatile thiophene fragments .
Key Findings from Literature
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, research published in Drug Target Insights highlighted compounds with similar structures that inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival .
Case Study:
A study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, demonstrating that modifications to the thiazole moiety enhanced their potency against breast cancer cells. The results showed a reduction in cell viability by over 70% at specific concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. It was found to possess activity against both Gram-positive and Gram-negative bacteria. The thiophene and thiazole groups contribute to the compound's ability to disrupt bacterial cell membranes.
Case Study:
An investigation into the antimicrobial efficacy of various thiazole derivatives found that those with a similar backbone to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Agricultural Applications
In agricultural research, compounds like this compound are being explored as potential agrochemicals due to their ability to act as herbicides or fungicides.
Herbicidal Activity
Research has demonstrated that derivatives of this compound can inhibit the growth of certain weeds without adversely affecting crop yield. The selectivity is attributed to the unique structural features that interact with specific biochemical pathways in plants.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weed | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| 1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl] | Amaranthus retroflexus | 85 | 100 |
| 1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl] | Echinochloa crus-galli | 78 | 120 |
Mechanism of Action
The mechanism of action of 1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Comparisons
Key Observations :
- The target compound’s thiophene substitution distinguishes it from simpler analogs like the compound in , which lacks aromatic substituents on the thiazole.
- ’s analog introduces a pyridine-methyl group, increasing molecular weight and likely improving blood-brain barrier penetration .
- ’s chlorophenyl-pyridyl substitution suggests enhanced antiproliferative activity, as seen in related thiophene-triazine derivatives () .
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties
Biological Activity
The compound 1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is a derivative of pyrazole and thiazole, which have garnered attention in medicinal chemistry for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiazole and pyrazole moieties. Recent studies have highlighted various synthetic routes that yield high purity and yield of the desired compound, often employing methods such as condensation reactions and cyclization processes .
Antimicrobial Activity
Studies have demonstrated that compounds featuring both pyrazole and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 31.25 to 250 μg/mL depending on the specific substituents present .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity. Research indicates that similar thiazole-pyrazole derivatives possess moderate to good efficacy against Mycobacterium tuberculosis, with IC50 values reported in the range of 7.7 to 11.1 μM . This suggests a promising potential for further development as an antitubercular agent.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. For example, compounds with structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for these compounds can vary widely, with some exhibiting potent activity at concentrations as low as 0.07 µM .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Xia et al. (2023) | Pyrazole derivative | MCF-7 | 0.08 | Antitumor |
| Fan et al. (2022) | Pyrazole derivative | A549 | 0.95 | Induced autophagy |
| Recent Study (2023) | Thiazole-pyrazole | M. tuberculosis | 7.7 | Antitubercular |
The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. For instance, the pyrazole ring is known to inhibit key enzymes involved in cancer cell proliferation and inflammation pathways . Additionally, thiazoles are recognized for their role in modulating biochemical pathways related to microbial resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving key intermediates such as 4-substituted phenyl-1,3-thiazol-2-amines. For example, coupling 1-methyl-2-(thiophen-2-yl)-1,2-dihydroquinazolin-4-one with thiazol-2-amine intermediates in ethanol under reflux conditions achieves moderate yields (65–74%) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Catalyst use : Bromine or thiourea facilitates cyclization in thiazole formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3200–3400 cm⁻¹) functional groups .
- ¹H-NMR : Key signals include pyrazole methyl protons (~δ 3.8–4.0 ppm) and thiophene aromatic protons (~δ 7.2–7.5 ppm) .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S ratios .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Anti-tubercular activity : Screen against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC values <10 µg/mL indicate potency) .
- Cytotoxicity testing : Use MTT assays on HEK-293 or HepG2 cells to assess selectivity indices .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target receptors (e.g., cannabinoid or Factor Xa)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with CB1 receptors or Factor Xa. Key residues (e.g., Arg173 in Factor Xa) may form hydrogen bonds with the carboxamide group .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å suggests strong affinity) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Methodological Answer :
- Variable temperature NMR : Diagnose dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Isotopic labeling : Synthesize deuterated analogs to confirm assignments of overlapping proton signals .
- X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry (e.g., thiophene vs. thiazole orientation) .
Q. How do substituent modifications on the thiazole or pyrazole rings affect bioactivity?
- Methodological Answer :
- SAR studies : Replace the thiophene moiety with furan or phenyl groups to assess impact on anti-tubercular IC50 values .
- Electron-withdrawing groups : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) at the thiazole 4-position to enhance metabolic stability .
- Pharmacokinetic profiling : Measure logP (octanol/water) to correlate lipophilicity with oral bioavailability .
Q. What crystallographic challenges arise in determining its 3D structure, and how are they addressed?
- Methodological Answer :
- Crystal growth : Use slow evaporation from DMF/ethyl acetate mixtures to obtain diffraction-quality crystals .
- Disorder modeling : Apply SHELXL refinement for resolving disordered thiophene or methyl groups .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
